4-bromo-N-tert-butylthiophene-3-carboxamide
CAS No.: 1882554-70-2
Cat. No.: VC5003699
Molecular Formula: C9H12BrNOS
Molecular Weight: 262.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1882554-70-2 |
|---|---|
| Molecular Formula | C9H12BrNOS |
| Molecular Weight | 262.17 |
| IUPAC Name | 4-bromo-N-tert-butylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-13-5-7(6)10/h4-5H,1-3H3,(H,11,12) |
| Standard InChI Key | CQGMLGJSPWRKKR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1=CSC=C1Br |
Introduction
4-Bromo-N-tert-butylthiophene-3-carboxamide is a synthetic organic compound with the CAS number 1882554-70-2. It belongs to the class of thiophene derivatives, which are known for their diverse applications in pharmaceuticals and materials science. This compound is specifically characterized by its bromine substitution at the 4-position and a tert-butyl group attached to the nitrogen atom of the carboxamide moiety.
Synthesis
The synthesis of 4-bromo-N-tert-butylthiophene-3-carboxamide involves several steps. Initially, the thiophene ring is brominated at the 4-position. Subsequently, the carboxamide group is introduced at the 3-position, followed by the addition of tert-butylamine to form the final product. The reaction typically involves refluxing the intermediate in a solvent like dichloromethane (DCM) and then extracting the product with DCM after quenching with saturated ammonium chloride solution .
Spectroscopic Data
The compound's structure is confirmed through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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H NMR (400 MHz, CDCl): δ 7.99 (d, Hz, 1H), 7.30 (d, Hz, 1H), 6.52 (b, 1H), 1.47 (s, 9H).
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C NMR (100 MHz, CDCl): δ 161.0, 137.1, 131.5, 125.4, 107.2, 52.1, 29.0.
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Infrared (IR) Spectroscopy: IR (film, KBr) shows peaks at 3295, 3104, 2967, 2926, 1648, 1540 cm.
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High-Resolution Mass Spectrometry (HRMS): HRMS (ESI+) calculated for CHNBrNaOS [M + Na]: 283.9715, found 283.9705 .
Biological and Pharmaceutical Applications
While specific biological activities of 4-bromo-N-tert-butylthiophene-3-carboxamide are not widely reported, thiophene derivatives in general have been explored for their antimicrobial, antiviral, and anticancer properties. For instance, some thiophene analogs have shown potent antiviral activity against norovirus . The presence of a bromine atom and a carboxamide group could potentially enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
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